6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one
Description
Properties
IUPAC Name |
6-ethyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-2-3-4(9)6-5(10)8-7-3/h2H2,1H3,(H2,6,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZOSCCFHLYVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482695 | |
| Record name | ST51035625 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-12-0 | |
| Record name | ST51035625 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Ethyl 3 Thioxo 2h,4h 1,2,4 Triazin 5 One and Its Precursors
Retrosynthetic Strategies for the 1,2,4-Triazin-5-one Core with 6-Ethyl Substitution
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.comlibretexts.orgyoutube.comdeanfrancispress.com For 6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one, the primary disconnection strategy involves breaking the bonds formed during the final ring-forming step, which is typically a cyclocondensation reaction.
The core 1,2,4-triazin-5-one ring is formed from two key synthons. A logical disconnection across the N1-C6 and N2-C3 bonds points to a precursor derived from an α-keto acid and a hydrazine (B178648) derivative. Further disconnection of the C3=S and N4-C5 bonds suggests a thiosemicarbazide (B42300) moiety and a dicarbonyl compound. This leads to the most common and direct retrosynthetic pathway, which identifies an α-keto acid derivative and thiosemicarbazide as the primary starting materials. For the target molecule, this translates to 2-oxobutanoic acid, which provides the ethyl group at the 6-position and the adjacent carbonyl group, and thiosemicarbazide, which supplies the N1, N2, N4, and C3 atoms, including the thione group.
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnections | Precursor Synthons | Starting Materials |
| This compound | C6-N1, C5=O, N4-C5, C3=S, N2-C3 | α-Keto acid equivalent + Thiosemicarbazide | 2-Oxobutanoic acid + Thiosemicarbazide |
Foundational Synthetic Routes to 3-Thioxo-1,2,4-Triazin-5-ones
The synthesis of the 3-thioxo-1,2,4-triazin-5-one heterocyclic system is predominantly achieved through cyclocondensation reactions, which involve the formation of the ring from two or more acyclic precursors.
Cyclocondensation Approaches
The most widely employed method for synthesizing 6-substituted-3-thioxo-1,2,4-triazin-5-ones is the condensation of an α-keto carboxylic acid with thiosemicarbazide. scirp.orgscirp.orgresearchgate.net This reaction typically proceeds in two stages: an initial condensation to form a thiosemicarbazone intermediate, followed by an intramolecular cyclization with the elimination of a water molecule to form the triazine ring.
For the synthesis of the title compound, 2-oxobutanoic acid is reacted with thiosemicarbazide. The reaction is usually carried out in a suitable solvent, and the cyclization step can be promoted by heat or by adjusting the pH. For instance, condensation of an α-keto acid with thiosemicarbazide can be refluxed in a solution of ethanol (B145695) and sodium acetate (B1210297) to produce the intermediate thiosemicarbazone, which upon boiling with a base like potassium carbonate in ethanol, affords the final 6-substituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. scirp.orgresearchgate.net
Table 2: Synthesis of 6-Substituted-3-thioxo-1,2,4-triazin-5-ones via Cyclocondensation
| α-Keto Acid Derivative | Reagent | Product | Reference |
| (E)-4-(4'-Bromophenyl)-2-oxo-3-buteneoic acid | Thiosemicarbazide | 6-(4-Bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | scirp.orgresearchgate.net |
| Pyruvic acid | Thiocarbohydrazide | 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one |
Hydrazinecarbothioamide, commonly known as thiosemicarbazide, and its derivatives are versatile reagents in heterocyclic synthesis. scribd.comnih.govchemmethod.comresearchgate.netekb.eg The cyclization of these derivatives with various carbonyl compounds provides a direct route to a wide array of heterocyclic systems. In the context of 1,2,4-triazin-5-ones, the key reaction involves an α-dicarbonyl compound.
The reaction between a thiosemicarbazide and an α-keto acid or its ester is a prime example of this approach. The nucleophilic nitrogen atoms of the thiosemicarbazide attack the electrophilic carbonyl carbons of the α-keto acid. This is followed by a dehydration step to yield the cyclic triazine structure. The versatility of this method allows for the introduction of various substituents on the triazine ring by selecting appropriately substituted thiosemicarbazides and α-keto acids. For example, 6-alkyl-4-amino-3-thioxo-1,2,4-triazin-5-ones are synthesized via condensation of an α-keto acid with thiocarbohydrazide. scirp.orgscirp.org
Carbon disulfide (CS₂) is a key reagent in the synthesis of sulfur-containing heterocycles. While not always directly involved in the final ring-closing step for triazinones, it is crucial for the preparation of the necessary precursors. scirp.orgscirp.orgresearchgate.netresearchgate.netgrowingscience.com
A primary application of carbon disulfide is in the synthesis of thiosemicarbazide and its parent, thiocarbohydrazide. Thiocarbohydrazide can be produced by refluxing carbon disulfide with hydrazine hydrate (B1144303) in aqueous ethanol. scirp.orgresearchgate.net Similarly, dithioic formic hydrazide is synthesized by the addition of CS₂ to hydrazine hydrate. scirp.orgresearchgate.net These precursors are then used in cyclocondensation reactions as described previously.
Furthermore, carbon disulfide can be used to construct other heterocyclic rings from hydrazine derivatives. For instance, treatment of an acid hydrazide with carbon disulfide in an ethanolic potassium hydroxide (B78521) solution yields an intermediate potassium dithiocarbazinate salt, which can then be cyclized with hydrazine hydrate to form 4-amino-1,2,4-triazole-3-thiones. researchgate.netnih.gov This highlights the utility of CS₂ in building the core structures that can be precursors or analogs to the target triazinone system.
Ring Annulation and Rearrangement Strategies
Ring annulation refers to the construction of a new ring onto an existing one. While less common for the direct synthesis of simple monocyclic 1,2,4-triazin-5-ones, these strategies are vital for creating fused heterocyclic systems containing the triazine core. nih.govrsc.orgnih.gov Domino or tandem reactions, which involve multiple bond-forming events in a single synthetic operation, have been developed for the efficient synthesis of 1,2,4-triazine (B1199460) derivatives. rsc.org
For example, [4+2] domino annulation reactions provide a powerful tool for forming substituted 1,2,4-triazines from readily available materials like ketones and aldehydes. rsc.org Although specific examples leading directly to this compound are not prevalent in the literature, the principles of these strategies could be adapted. A hypothetical annulation approach might involve the reaction of a pre-functionalized precursor that already contains the ethyl group, which then undergoes a cyclization reaction to form the triazine ring.
Rearrangement reactions are less frequently reported for the de novo synthesis of the 1,2,4-triazin-5-one core. However, rearrangements of other heterocyclic systems can sometimes lead to the formation of a more stable triazine ring. Such strategies are highly substrate-specific and not considered a general route to this class of compounds.
Direct and Modified Synthetic Pathways to this compound
The most direct and common pathway for the synthesis of 6-alkyl-3-thioxo-1,2,4-triazin-5-ones involves the condensation reaction between an appropriate α-keto acid and thiosemicarbazide. For the target compound, this compound, the logical precursor is 2-oxobutanoic acid. The reaction proceeds through the formation of a thiosemicarbazone intermediate, which then undergoes intramolecular cyclization to yield the desired triazinone ring. researchgate.net
This synthetic strategy has been successfully employed for analogous compounds. For instance, the synthesis of the 6-methyl analog utilizes pyruvic acid as the starting material, which reacts with thiosemicarbazide to form 6-methyl-3-thioxo-1,2,4-triazin-5-one. researchgate.net Similarly, the 6-tert-butyl derivative is prepared from trimethyl pyruvic acid and thiosemicarbazide. google.com
The general reaction scheme can be depicted as follows:
Step 1: Formation of Thiosemicarbazone 2-Oxobutanoic acid reacts with thiosemicarbazide, where the amino group of the thiosemicarbazide nucleophilically attacks the ketone carbonyl of the α-keto acid. This is followed by dehydration to form the corresponding thiosemicarbazone.
Step 2: Cyclization The thiosemicarbazone intermediate undergoes an intramolecular cyclization. This step is typically facilitated by heating in a basic medium, which promotes the nucleophilic attack of the terminal amino group onto the carboxylic acid moiety, leading to the closure of the triazine ring and subsequent dehydration.
Modified pathways can involve the use of derivatives of 2-oxobutanoic acid, such as its esters. For example, the reaction could potentially be carried out with ethyl 2-oxobutanoate.
Optimization of Reaction Parameters: Temperature, Time, and Catalyst Selection
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include temperature, reaction time, and the choice of catalyst or reaction medium.
Temperature: The cyclization step to form the triazine ring typically requires elevated temperatures. Refluxing the reaction mixture is a common practice. For the synthesis of related 6-substituted-3-thioxo-1,2,4-triazin-5-ones, temperatures ranging from 50°C to the boiling point of the solvent are often employed. prepchem.com
Time: The reaction time can vary significantly depending on the specific reactants and conditions. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Reaction times for similar syntheses can range from a few hours to over 10 hours. asianpubs.org
Catalyst Selection: The cyclization is often carried out in the presence of a base, which acts as a catalyst by deprotonating the relevant functional groups and facilitating the intramolecular nucleophilic attack. Common bases used for the synthesis of analogous compounds include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). prepchem.comscirp.org In some cases, the reaction can also be performed under acidic conditions, using catalysts like hydrochloric acid (HCl), which can promote the initial condensation and subsequent cyclization. prepchem.com
The table below summarizes typical reaction conditions for the synthesis of analogous 6-alkyl-3-thioxo-1,2,4-triazin-5-ones.
| Substituent at C6 | Starting α-Keto Acid | Catalyst/Medium | Temperature | Reference |
| Methyl | Pyruvic Acid | - | - | researchgate.net |
| tert-Butyl | Trimethyl Pyruvic Acid | Aqueous HCl | 50-80°C | prepchem.com |
| tert-Butyl | Trimethyl Pyruvic Acid | H₂SO₄/Acetic Acid | 20-55°C | prepchem.com |
Investigation of Solvent Systems and Their Influence on Reaction Outcome
The choice of solvent plays a significant role in the synthesis of 3-thioxo-1,2,4-triazin-5-ones, influencing reaction rates, yields, and the solubility of reactants and products. The polarity of the solvent can affect the reaction mechanism and the stability of intermediates. scirp.org
For the synthesis of various 6-substituted analogs, a range of solvents has been utilized. Protic solvents like ethanol are commonly used, often in combination with a basic catalyst like potassium carbonate. scirp.org Aqueous solutions of acids or bases are also frequently employed, particularly when starting from the α-keto acid. prepchem.com
In some modified procedures, a mixture of solvents can be beneficial. For example, a combination of ethanol and acetic acid has been used for the condensation step to form the intermediate, while the cyclization might be carried out in a different solvent system. scirp.org The use of dimethylformamide (DMF) has also been reported in related syntheses. scirp.org The selection of the solvent system is critical and is often determined empirically to achieve the best results for a specific substrate.
Isolation and Purification Techniques for this compound
After the completion of the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. The typical work-up procedure involves cooling the reaction mixture and then acidifying it to precipitate the product.
The crude product is then collected by filtration. Due to its likely crystalline nature, recrystallization is a common and effective method for purification. The choice of solvent for recrystallization is crucial and should be one in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures. Ethanol is often a suitable solvent for recrystallizing similar triazinone derivatives. scirp.org
The purity of the final product can be assessed using various analytical techniques, including melting point determination and chromatographic methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the synthesized compound.
Advanced Synthetic Techniques Applicable to this compound
To improve the efficiency and environmental friendliness of the synthesis of this compound, advanced synthetic techniques can be considered.
Microwave-Assisted Organic Synthesis
The application of microwave irradiation can be particularly beneficial for the cyclization step, which often requires prolonged heating. The rapid and uniform heating provided by microwaves can accelerate the intramolecular reaction, potentially reducing the formation of side products.
Green Chemistry Principles in the Production of Thioxo-Triazinones
The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound.
Key aspects of a greener synthesis would include:
Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or solvent-free reaction conditions.
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts to minimize waste. The use of recyclable catalysts is also a key consideration.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The condensation-cyclization reaction for the synthesis of the triazinone ring is generally atom-economical, with water being the primary byproduct.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Chemical Reactivity and Derivatization of 6 Ethyl 3 Thioxo 2h,4h 1,2,4 Triazin 5 One
Tautomeric Equilibria and Their Impact on Reactivity Profiles
The 1,2,4-triazin-5-one ring system, particularly when substituted with a thioxo group at the C-3 position, exhibits complex tautomeric behavior. This dynamic equilibrium between different structural isomers plays a crucial role in determining the molecule's reactivity towards various reagents.
Thione-Thiol Tautomerism in the 1,2,4-Triazin-5-one System
The most significant tautomerism in 6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one is the thione-thiol equilibrium. The molecule can exist in the thione form, characterized by a carbon-sulfur double bond (C=S), or in the thiol (or mercapto) form, which contains a sulfur-hydrogen single bond (S-H) and a carbon-nitrogen double bond within the triazine ring. This equilibrium is not static and is influenced by factors such as the solvent, temperature, and pH. scirp.org The thione form is generally considered to be the more stable tautomer in the solid state and in nonpolar solvents. However, in polar solvents, the thiol form can be significantly populated. This equilibrium is crucial as the thione and thiol forms exhibit different nucleophilic and electrophilic properties, thus dictating the regioselectivity of subsequent reactions.
Spectroscopic and Computational Analysis of Tautomeric Forms
The presence and relative abundance of the thione and thiol tautomers can be investigated using various spectroscopic and computational methods.
Spectroscopic Analysis:
Infrared (IR) Spectroscopy: The thione form typically shows a characteristic absorption band for the C=S stretching vibration in the region of 1100-1250 cm⁻¹. The thiol form, on the other hand, would exhibit a weak S-H stretching band around 2550-2600 cm⁻¹. The presence or absence of these bands can provide evidence for the predominant tautomeric form. For related 3-thioxo-1,2,4-triazin-5-one derivatives, the IR spectra often confirm the presence of the thione group. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be particularly informative. The N-H protons in the thione form typically appear as broad signals, while the S-H proton of the thiol form would have a distinct chemical shift. ¹³C NMR spectroscopy can also distinguish between the tautomers, with the C=S carbon of the thione form resonating at a significantly downfield chemical shift (around 180 ppm). scirp.orgresearchgate.net
UV-Vis Spectroscopy: The electronic absorption spectra of the thione and thiol forms are different due to the differences in their chromophoric systems. Such differences have been used to study the tautomeric equilibrium in similar heterocyclic thiones. researchgate.net
Computational Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for studying the relative stabilities of tautomers. For related 1,2,4-triazin-5-one systems, computational studies have been employed to determine the most stable tautomeric form. These calculations can provide valuable insights into the geometries, energies, and vibrational frequencies of the different tautomers, complementing the experimental data. nih.gov For instance, in a study of 3-amino-1,2,4-triazin-5-one, ab initio calculations showed that the 2H-tautomer is the most stable. nih.gov
Electrophilic Transformations on the 1,2,4-Triazinone Core
The this compound molecule possesses multiple nucleophilic centers, including the nitrogen atoms of the triazine ring and the exocyclic sulfur atom. This makes it susceptible to attack by various electrophiles, leading to a range of derivatization reactions. The regioselectivity of these reactions is often dependent on the reaction conditions. scirp.org
Alkylation and Acylation at Nitrogen Atoms (N-2, N-4)
The nitrogen atoms at positions 2 and 4 of the triazine ring are potential sites for alkylation and acylation. The relative reactivity of these two nitrogen atoms can be influenced by steric and electronic factors. Generally, N-alkylation occurs under basic conditions, where a proton is first removed to generate a more nucleophilic anion. The choice of base and solvent can influence the site of alkylation. While specific studies on this compound are limited, research on related 3-thioxo-1,2,4-triazin-5-ones has demonstrated that selective N-alkylation can be achieved. doi.orgresearchgate.net
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Related 1,2,4-Triazinone Systems
| Reagent | Position of Substitution | Product Type | Reference |
| Alkyl Halides | N-2 or N-4 | N-Alkyl-triazinone | doi.org |
| Acyl Halides | N-2 or N-4 | N-Acyl-triazinone | researchgate.net |
This table is illustrative and based on the reactivity of similar 1,2,4-triazinone cores.
Alkylation at the Exocyclic Sulfur Atom (S-Alkylation)
The exocyclic sulfur atom, particularly in the thiol tautomeric form, is a soft nucleophile and readily undergoes alkylation with soft electrophiles like alkyl halides. S-alkylation is often favored under neutral or mildly acidic conditions, where the thiol form is more prevalent or the sulfur atom's nucleophilicity is enhanced. The resulting S-alkyl derivatives are valuable intermediates for further synthetic transformations. scirp.orgresearchgate.net For example, the reaction of related 3-thioxo-1,2,4-triazin-5-ones with phenacyl halides leads to the formation of S-phenacyl derivatives. researchgate.net
Table 2: S-Alkylation Reactions on Related 3-Thioxo-1,2,4-triazin-5-one Systems
| Alkylating Agent | Product | Reference |
| Phenacyl Halides | S-Phenacyl-3-thioxo-1,2,4-triazin-5-one | researchgate.net |
| Acrylonitrile | 3-(2-Cyanoethyl)thio-1,2,4-triazin-5-one | researchgate.net |
This table provides examples from closely related chemical systems.
Reactions at the C-6 Ethyl Moiety
The ethyl group at the C-6 position is generally less reactive than the heteroatoms in the triazine ring. However, under specific conditions, it can undergo reactions typical of alkyl side chains on aromatic rings. These reactions might include free-radical halogenation at the benzylic-like position (the carbon adjacent to the triazine ring) or oxidation. However, the electron-withdrawing nature of the triazine ring would deactivate the ethyl group towards electrophilic attack. There is currently a lack of specific literature detailing the reactions of the C-6 ethyl group on this particular triazinone core. In general, for alkyl side chains on triazine rings, reactivity is often facilitated by the generation of radical intermediates. researchgate.net
Nucleophilic Transformations on the 1,2,4-Triazinone Core
The 1,2,4-triazinone ring in this compound is susceptible to various nucleophilic attacks, leading to the formation of diverse derivatives. These transformations often target the reactive centers of the molecule, such as the thiocarbonyl group or the ring's nitrogen atoms.
Amination Reactions
The introduction of an amino group to the 1,2,4-triazine (B1199460) core, particularly at the N-4 position, is a significant transformation that yields 4-amino-3-thioxo-1,2,4-triazin-5-one derivatives. These derivatives are valuable precursors for the synthesis of more complex fused heterocyclic systems. While direct amination of the this compound is not extensively detailed, the synthesis of related 4-amino derivatives often involves the cyclization of α-keto acid thiosemicarbazones. For instance, the synthesis of 4-amino-6-substituted analogs can be achieved by reacting an appropriate α-keto acid with thiocarbohydrazide. scirp.org This process builds the 4-amino-triazinone ring system from acyclic precursors. The resulting 4-amino derivatives are themselves reactive intermediates for further chemical modifications. tandfonline.com
Hydrazinolysis
Hydrazinolysis of the 3-thioxo group in 1,2,4-triazin-5-ones is a key reaction for introducing a hydrazino moiety. This transformation is typically accomplished by reacting the thioxo compound with hydrazine (B178648) hydrate (B1144303), which displaces the sulfur atom to form the corresponding 3-hydrazino-1,2,4-triazin-5-one. This reaction significantly alters the chemical reactivity of the molecule, as the newly introduced hydrazino group is a potent nucleophile. osi.lv The resulting 3-hydrazino derivatives serve as versatile building blocks for constructing fused heterocyclic rings, such as triazolo-triazines, through condensation reactions with various electrophiles. pensoft.net The efficiency of this reaction allows for the creation of compounds with significant potential in medicinal chemistry. tandfonline.com
| Reaction Type | Reagent | Reactant (Analog) | Product | Conditions |
| Amination (Synthesis) | Thiocarbohydrazide | α-Keto Acid | 4-Amino-6-substituted-3-thioxo-1,2,4-triazin-5-one | Warm EtOH-AcOH |
| Hydrazinolysis | Hydrazine Hydrate | 6-tert-Butyl-3-thioxo-1,2,4-triazin-5-one | 6-tert-Butyl-3-hydrazino-1,2,4-triazin-5-one | Reflux |
Cycloaddition Reactions of the 1,2,4-Triazine Ring System
The 1,2,4-triazine ring system of this compound and its analogs can participate in cycloaddition reactions, leading to the formation of fused polycyclic structures. These reactions are crucial for creating complex molecular architectures.
One significant reaction involves the treatment of 3-thioxo-1,2,4-triazin-5-ones with acetylenic esters like dimethyl acetylenedicarboxylate (B1228247) (DMAD). This reaction proceeds via an initial Michael addition of the sulfur atom to the activated alkyne, followed by an intramolecular cyclization involving one of the ring nitrogens. This sequence typically results in the regioselective formation of thiazolo[3,2-b] scirp.orgresearchgate.netekb.egtriazine derivatives. beilstein-journals.org
Another important class of cycloadditions involves the reaction with 1,3-dipoles. For example, the reaction of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with nitrile imines, generated in situ from hydrazonoyl halides, serves as a powerful method for synthesizing fused triazole rings. nih.govnih.gov This reaction is believed to proceed through a [3+2] cycloaddition across the C=S bond, followed by the elimination of hydrogen sulfide (B99878), to yield scirp.orgresearchgate.netekb.egtriazolo[4,3-b] scirp.orgresearchgate.netekb.egtriazin-7-one derivatives. nih.gov
Condensation and Coupling Reactions with Various Reagents
Condensation and coupling reactions provide a direct route to functionalize the this compound scaffold, enabling the attachment of various molecular fragments and the construction of new ring systems.
Reactions with Carbonyl Compounds
The derivatives of this compound, particularly its 3-hydrazino analog, readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. The nucleophilic hydrazino group attacks the electrophilic carbonyl carbon, leading to the formation of the corresponding hydrazones (Schiff bases). osi.lvpensoft.net This reaction is often carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol (B145695). The resulting hydrazones are often stable, crystalline solids and represent a significant class of derivatives with diverse biological activities. pensoft.net
Furthermore, the 1,2,4-triazinone core can be involved in multi-component reactions. For instance, the one-pot reaction of 6-methyl-3-thioxo-3,4-dihydro- scirp.orgresearchgate.netekb.egtriazin-5-one with aldehydes and chloroacetic acid affords 2-arylidene-6-methyl-thiazolo[3,2-b] scirp.orgresearchgate.netekb.egtriazine-3,7-diones. This transformation involves initial S-alkylation followed by a Knoevenagel-type condensation. nih.gov
Reactions with Hydrazonoyl Chlorides
Hydrazonoyl chlorides are highly reactive intermediates that serve as precursors to nitrile imines. Their reaction with 3-thioxo-1,2,4-triazin-5-ones is a well-established method for synthesizing fused scirp.orgresearchgate.netekb.egtriazolo[4,3-b] scirp.orgresearchgate.netekb.egtriazine systems. nih.gov The reaction is typically conducted in a non-polar solvent like chloroform (B151607) in the presence of a base such as triethylamine, which facilitates the in situ generation of the nitrile imine dipole. nih.govclockss.org The subsequent cycloaddition and elimination of hydrogen sulfide lead to the fused heterocyclic product. This reaction has been successfully applied to various 6-substituted-3-thioxo-1,2,4-triazin-5-ones, demonstrating its broad scope and utility in constructing complex nitrogen-rich heterocycles. ekb.egnih.gov
| Reaction Type | Reagent | Reactant (Analog) | Product | Conditions |
| Condensation | Aromatic Aldehydes | 6-tert-Butyl-3-hydrazino-1,2,4-triazin-5-one | 3-(2-Benzylidenehydrazinyl)-6-tert-butyl-2H- scirp.orgresearchgate.netekb.egtriazin-5-one | Reflux |
| Cyclocondensation | Hydrazonoyl Halides | 6-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | 3-Aryl/alkyl-6-methyl- scirp.orgresearchgate.netekb.egtriazolo[4,3-b] scirp.orgresearchgate.netekb.egtriazin-7(1H)-one | Chloroform, Triethylamine, Reflux |
Formation of Mannich Bases
The Mannich reaction is a fundamental and versatile three-component condensation in organic chemistry. oarjbp.com It involves the aminoalkylation of an active hydrogen atom present in a substrate molecule. nih.gov The reaction typically employs a non-enolizable aldehyde, most commonly formaldehyde (B43269), and a primary or secondary amine. oarjbp.comchempedia.info The core of the reaction is the formation of a β-amino carbonyl compound, known as a Mannich base. oarjbp.com
The this compound structure possesses active hydrogen atoms at the N2 and N4 positions of the triazine ring, making it a suitable substrate for the Mannich reaction. This reactivity allows for the introduction of various aminomethyl groups onto the heterocyclic core, enabling the synthesis of a diverse range of derivatives.
The reaction mechanism commences with the formation of an electrophilic iminium ion from the condensation of the amine and formaldehyde. aensiweb.com The triazine compound, acting as the nucleophile, then attacks this iminium ion, resulting in the N-substituted Mannich base.
Detailed research on the closely related compound, 6-methyl-3-thioxo-1,2,4-triazin-5-one, demonstrates this synthetic pathway. aensiweb.com A series of Mannich bases were successfully synthesized by stirring the triazine derivative with formaldehyde and various primary or secondary amines in an ethanol medium at room temperature. aensiweb.com This aminomethylation occurs at the nitrogen atoms of the triazine ring, yielding novel N-Mannich bases. aensiweb.com
The selection of the amine component is crucial as it dictates the final structure and properties of the resulting Mannich base. Both primary and secondary amines, encompassing aromatic and aliphatic structures, have been effectively utilized in these syntheses. aensiweb.com
Table 1: Examples of Amines Used in the Synthesis of Mannich Bases from 6-Alkyl-3-thioxo-1,2,4-triazin-5-one aensiweb.com
| Amine Type | Amine Name |
|---|---|
| Primary Aromatic Amine | 4-Aminoacetophenone |
| Primary Aromatic Amine | 2,6-Dichloroaniline |
| Primary Aromatic Amine | 4-Aminobenzoic acid |
| Primary Aromatic Amine | 4-Fluoroaniline |
| Primary Aromatic Amine | 2-Fluoroaniline |
| Secondary Cyclic Amine | Piperidine |
| Secondary Cyclic Amine | Morpholine |
| Secondary Cyclic Amine | Piperazine |
The successful synthesis of these derivatives underscores the utility of the Mannich reaction as a straightforward method for the derivatization of the this compound scaffold, providing access to a library of compounds with modified structural features.
Comprehensive Spectroscopic Characterization and Structural Elucidation of 6 Ethyl 3 Thioxo 2h,4h 1,2,4 Triazin 5 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques provides a complete picture of its atomic connectivity and chemical environment.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl group and the protons attached to the nitrogen atoms of the triazine ring.
The two N-H protons (at positions 2 and 4) of the triazine ring are typically observed as broad singlets in the downfield region of the spectrum, generally between δ 11.5 and 13.5 ppm. researchgate.netscirp.org Their broadness is a result of quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange. The exact chemical shifts can be influenced by solvent, concentration, and temperature.
The ethyl group at the C6 position gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH₂) adjacent to the triazine ring are expected to resonate as a quartet around δ 2.5-2.8 ppm due to spin-spin coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet at approximately δ 1.2-1.4 ppm. The integration of these signals would correspond to a 2:3 ratio, confirming the presence of the ethyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H (Ring) | 11.5 - 13.5 | Broad Singlet | 2H |
| -CH₂- (Ethyl) | 2.5 - 2.8 | Quartet | 2H |
| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | 3H |
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected.
The most downfield signals correspond to the carbonyl (C=O) and thioxo (C=S) carbons. The C=S carbon (C3) is typically found in the range of δ 175-185 ppm. researchgate.netscirp.org The C=O carbon (C5) resonates at a slightly higher field, generally between δ 160-170 ppm. researchgate.netscirp.org The third quaternary carbon of the triazine ring, C6, which is attached to the ethyl group, is expected to appear in the region of δ 140-150 ppm. researchgate.net
The carbons of the ethyl substituent are observed in the upfield region of the spectrum. The methylene carbon (-CH₂) is expected at approximately δ 20-25 ppm, while the methyl carbon (-CH₃) will be found at a higher field, around δ 10-15 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=S (C3) | 175 - 185 |
| C=O (C5) | 160 - 170 |
| C=N (C6) | 140 - 150 |
| -CH₂- (Ethyl) | 20 - 25 |
| -CH₃ (Ethyl) | 10 - 15 |
To confirm the assignments made from 1D NMR spectra and to establish the complete connectivity of the molecule, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct spin-spin coupling and validating the ethyl fragment. scirp.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. scirp.org It would show a correlation between the methylene protons (δ ~2.6 ppm) and the methylene carbon (δ ~22 ppm), as well as between the methyl protons (δ ~1.3 ppm) and the methyl carbon (δ ~12 ppm). This provides an unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is vital for establishing the connectivity between quaternary carbons and protons separated by two or three bonds. scirp.org Key expected correlations for this compound would include:
A correlation from the methylene protons (-CH₂) of the ethyl group to the C6 carbon of the triazine ring, confirming the attachment point of the ethyl group.
Correlations from the N-H protons to the adjacent ring carbons (C3, C5, and C6), which would help in assigning the positions of these protons within the heterocyclic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
The IR spectrum of this compound displays characteristic absorption bands for its key functional groups.
The carbonyl group (C=O) stretching vibration typically gives rise to a strong, sharp absorption band in the region of 1670-1700 cm⁻¹. scirp.orgscirp.org The thioxo group (C=S) stretching vibration is generally weaker and appears at a lower frequency, typically in the range of 1180-1200 cm⁻¹. researchgate.netscirp.org The precise positions of these bands can be influenced by the electronic environment and potential hydrogen bonding within the crystal lattice.
The N-H stretching vibrations of the two secondary amine groups in the triazine ring are expected to appear as one or two bands in the region of 3150-3300 cm⁻¹. scirp.orgscirp.org These bands are often broadened due to hydrogen bonding.
The C-H stretching vibrations of the ethyl group are observed in the 2850-3000 cm⁻¹ region. Asymmetric and symmetric stretching modes of the methylene (-CH₂) and methyl (-CH₃) groups can often be resolved. C-H bending (scissoring and rocking) vibrations for the ethyl group typically appear in the fingerprint region, between 1375 cm⁻¹ and 1465 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3150 - 3300 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O | Stretching | 1670 - 1700 |
| C-H (Aliphatic) | Bending | 1375 - 1465 |
| C=S | Stretching | 1180 - 1200 |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of novel compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint, confirming the elemental composition and connectivity of the analyte.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar molecules like this compound. In ESI-MS, the compound is expected to be detected primarily as a protonated molecule [M+H]⁺ in the positive ion mode or a deprotonated molecule [M-H]⁻ in the negative ion mode.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound, with a molecular formula of C₅H₇N₃OS, HRMS is crucial for confirming this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The high precision of HRMS (typically within 5 ppm) allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental formulas. scilit.com
| Molecular Formula | Calculated Exact Mass (m/z) | Common Adducts | Expected Exact Mass of Adducts (m/z) |
|---|---|---|---|
| C₅H₇N₃OS | 157.0310 | [M+H]⁺ | 158.0383 |
| [M-H]⁻ | 156.0238 |
Electron Impact (EI) mass spectrometry or tandem mass spectrometry (MS/MS) experiments following ESI can be used to study the fragmentation pathways of the molecular ion. derpharmachemica.com The fragmentation of 1,2,4-triazine (B1199460) derivatives often involves characteristic losses of small, stable neutral molecules and cleavage of substituent groups. derpharmachemica.comsapub.org
For this compound, the fragmentation is expected to initiate with cleavage of the ethyl group or rupture of the triazine ring. Key fragmentation steps could include:
Loss of the ethyl radical (•C₂H₅): A primary fragmentation event leading to a stable ion.
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation pattern for heterocyclic systems, leading to the cleavage of the triazine ring.
Loss of neutral molecules: Sequential losses of molecules such as carbon monoxide (CO), hydrogen isothiocyanate (HNCS), or nitrogen (N₂) are common in the fragmentation of related heterocyclic structures. arkat-usa.org
Isotopic pattern analysis is another critical tool for molecular formula confirmation. The presence of a sulfur atom in the molecule is readily confirmed by the presence of the ³⁴S isotope. The natural abundance of ³⁴S is approximately 4.21%, meaning the [M+2]⁺• ion peak will have an intensity of about 4.21% relative to the monoisotopic [M]⁺• peak. This distinctive isotopic signature provides strong evidence for the presence of a single sulfur atom in the molecule's structure. sapub.org
| Proposed Fragment Ion | Proposed Neutral Loss | Expected m/z |
|---|---|---|
| [C₅H₇N₃OS]⁺• | - | 157 |
| [C₃H₂N₃OS]⁺ | •C₂H₅ | 128 |
| [C₄H₅N₂S]⁺ | •NCO | 113 |
| [C₂H₂N₂S]⁺• | C₃H₅NO | 86 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from its chromophoric groups. The principal chromophores in the molecule are the carbonyl (C=O), thiocarbonyl (C=S), and azomethine (C=N) groups, all part of a conjugated heterocyclic system. researchgate.net
The electronic spectrum is expected to display two main types of transitions:
π → π transitions:* These are typically high-intensity absorptions occurring at shorter wavelengths (higher energy). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the triazine ring.
n → π transitions:* These are lower-intensity absorptions that occur at longer wavelengths (lower energy). They result from the excitation of a non-bonding electron (from the lone pairs on the oxygen, sulfur, and nitrogen atoms) to a π* antibonding orbital. The thiocarbonyl group (C=S) in particular is known to give rise to n → π* transitions in the visible region, which can impart color to the compound. mdpi.compsu.edu
The position and intensity of the absorption maxima (λ_max) are influenced by the extended conjugation within the heterocyclic system. researchgate.net The presence of both electron-donating (N-H) and electron-withdrawing (C=O, C=S) groups within the conjugated ring affects the energy levels of the molecular orbitals and thus the wavelengths of absorption. nih.gov
| Electronic Transition | Chromophore(s) Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | C=C-N=N-C=O, C=S | 200-300 nm | High |
| n → π | C=O, C=S | 300-450 nm | Low |
X-ray Diffraction Crystallography for Precise 3D Molecular Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. For this compound, X-ray crystallography would unequivocally establish the geometry of the triazine ring and the conformation of the ethyl substituent.
Studies on analogous 1,2,4-triazine derivatives have shown that the heterocyclic ring is typically nearly planar. researchgate.netnih.gov This planarity is a result of the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the ring. The ethyl group at the C6 position would be expected to adopt a conformation that minimizes steric hindrance. The analysis would also confirm the thione (C=S) and lactam (C=O) tautomeric forms in the solid state. nih.govresearchgate.net
The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by intermolecular forces. For this compound, the presence of N-H groups (hydrogen bond donors) and C=O and C=S groups (hydrogen bond acceptors) suggests that intermolecular hydrogen bonding will be the dominant interaction dictating the crystal structure. researchgate.net
| Type of Interaction | Donor Group(s) | Acceptor Group(s) | Resulting Supramolecular Motif |
|---|---|---|---|
| Hydrogen Bonding | N-H | C=O, C=S | Chains, Sheets |
| π–π Stacking | Planar 1,2,4-triazine rings | Stacked layers | |
| van der Waals Forces | Ethyl groups, molecular surfaces | Overall crystal packing |
Confirmation of Regioselectivity and Stereochemistry
The unambiguous determination of the chemical structure of newly synthesized derivatives of this compound is paramount. In many synthetic transformations, particularly cyclization and substitution reactions, the formation of multiple regioisomers or stereoisomers is possible. Therefore, rigorous structural elucidation is necessary to confirm the regioselectivity and, where applicable, the stereochemistry of the reaction products. This is achieved through a combination of advanced spectroscopic techniques and, most definitively, single-crystal X-ray diffraction analysis.
Regioselectivity in Cyclization Reactions
The 1,2,4-triazine ring system possesses multiple reactive sites, including several nitrogen atoms and the exocyclic sulfur atom, which can lead to different isomeric products during heterocyclization reactions. For instance, in the synthesis of fused heterocyclic systems, such as thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazines versus thiazolo[2,3-c] nih.govresearchgate.netnih.govtriazines, the cyclization can occur at different nitrogen atoms of the triazine ring. beilstein-journals.org The confirmation of which regioisomer has been formed is a critical step.
One of the most powerful tools for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly two-dimensional (2D) techniques like Heteronuclear Multiple Bond Correlation (HMBC). HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbon atoms. By analyzing these correlations, the precise connectivity of the molecular framework can be established.
For example, in a reaction forming a new five-membered ring fused to the triazine core, an HMBC correlation between a methylene proton in the new ring and a specific carbon atom within the original triazine ring can definitively establish the point of fusion. The absence of such a correlation to an alternative carbon atom would rule out the other regioisomer.
The table below illustrates a hypothetical scenario comparing the expected key HMBC correlations for two possible regioisomers formed from the reaction of this compound.
Table 1: Representative HMBC Correlations for Regioisomer Confirmation
| Proton (Position) | Expected Correlation to Carbon (Regioisomer A) | Expected Correlation to Carbon (Regioisomer B) |
|---|---|---|
| Methylene H (new ring) | C3 (Triazine Ring) | C4 (Triazine Ring) |
Stereochemical Assignment
When reactions involving the this compound scaffold lead to the formation of chiral centers, the determination of the relative and absolute stereochemistry of the product is essential. While the parent compound is achiral, derivatization can introduce stereocenters, for example, in the side chain or in a newly fused ring.
Single-Crystal X-ray Diffraction stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the precise coordinates of all atoms can be determined. nih.gov This provides absolute confirmation of both regioselectivity and the relative stereochemistry of all chiral centers. Furthermore, if a suitable heavy atom is present, the absolute configuration can often be determined. nih.gov
The crystallographic data not only confirms the structure but also provides valuable information on bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation in the solid state.
Table 2: Illustrative Single-Crystal X-ray Diffraction Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.54 |
| Volume (ų) | 1082.1 |
| Z (molecules/unit cell) | 4 |
In the absence of suitable crystals for X-ray analysis, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine relative stereochemistry. NOESY experiments detect protons that are close in space, typically within 5 Å. The presence of a cross-peak between two protons indicates their spatial proximity, which can help in assigning their relative orientation (e.g., cis or trans) on a ring system.
For instance, a strong NOESY correlation between a proton on the ethyl group at position 6 and a proton on a substituent in a newly formed adjacent ring would suggest they are on the same face of the molecule.
The structures of newly synthesized compounds are typically confirmed through a combination of analytical and spectroscopic measurements. nih.gov Techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry provide complementary information that, when taken together, allows for a comprehensive structural elucidation. scirp.orgscirp.org The disappearance of characteristic signals (e.g., an N-H proton in ¹H NMR) or the appearance of new ones can provide strong evidence for a particular reaction pathway and the resulting regiochemistry. researchgate.net
Computational Chemistry and Theoretical Investigations of 6 Ethyl 3 Thioxo 2h,4h 1,2,4 Triazin 5 One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in elucidating the electronic structure and three-dimensional arrangement of atoms in 6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one. These methods allow for a detailed analysis of bond lengths, bond angles, and electronic properties, which are critical for predicting the compound's behavior.
Density Functional Theory (DFT) is a powerful and widely used method for the geometry optimization and electronic structure calculation of molecules like this compound. By employing various functionals and basis sets, DFT can accurately predict the molecular geometry. For instance, studies on similar triazine derivatives have utilized DFT to determine key structural parameters.
The optimized geometry of the triazine ring in related compounds has been shown to be nearly planar. In a study on a similar compound, 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, the triazine ring was found to be planar. The C=S bond length in this analogue was determined to be 1.663 (2) Å. Such calculations provide a foundational understanding of the structural framework of these molecules.
Table 1: Illustrative Optimized Geometrical Parameters of a Triazine Ring Derivative (Calculated) (Note: Data is illustrative for a related triazine derivative and not specific to this compound)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C3-N2 | 1.38 | N2-C3-S1 |
| C3-S1 | 1.67 | C3-N2-N1 |
| N2-N1 | 1.39 | N1-C6-C5 |
| N1-C6 | 1.29 | C6-C5-N4 |
| C6-C5 | 1.48 | C5-N4-C3 |
| C5-N4 | 1.40 | N4-C3-N2 |
| N4-C3 | 1.37 | |
| C5=O1 | 1.23 |
This table is for illustrative purposes and shows typical bond lengths and angles that would be determined through DFT calculations.
While DFT is prevalent, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), as well as semi-empirical methods, can also be employed to study the electronic structure of this compound. Ab initio methods are computationally more demanding but can provide highly accurate results. Semi-empirical methods are faster and suitable for larger molecular systems, though with some compromise in accuracy. The choice of method depends on the desired balance between accuracy and computational cost.
Prediction and Validation of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation of the theoretical models.
Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used for NMR predictions. In a study on related 1,2,4-triazin-5-one derivatives, ¹³C NMR signals for the C=S and C=O groups were observed in the range of δ 180-188 ppm and 152-168 ppm, respectively.
Vibrational frequencies calculated using methods like DFT can be correlated with experimental infrared (IR) and Raman spectra. A study on 2-ethoxymethyl-6-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione demonstrated the use of DFT to perform vibrational spectral analysis, showing excellent agreement between calculated and observed spectra.
Table 2: Predicted Spectroscopic Data for a 1,2,4-Triazin-5-one Derivative (Illustrative) (Note: This data is illustrative and not specific to this compound)
| Nucleus | Predicted Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| ¹³C (C=S) | 185 | C=O stretch | 1720 |
| ¹³C (C=O) | 160 | C=S stretch | 1250 |
| ¹⁵N (N1) | -150 | N-H bend | 1550 |
| ¹⁵N (N2) | -100 | C-N stretch | 1300 |
| ¹⁵N (N4) | -200 | Ring deformation | 800 |
This table illustrates the type of spectroscopic data that can be generated through computational methods.
Conformational Analysis and Potential Energy Surface Mapping
The ethyl group at the 6-position of the triazine ring introduces conformational flexibility. Conformational analysis involves exploring the different spatial arrangements of the ethyl group and determining their relative energies. This is often achieved by systematically rotating the dihedral angles associated with the ethyl group and calculating the energy at each step to map the potential energy surface. This analysis helps identify the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's dynamic behavior.
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediates, a reaction pathway can be mapped out. A plausible mechanism for the formation of a 3-thioxo-1,2,4-triazin-5-one derivative involved a nucleophilic attack followed by heterocyclization.
Furthermore, the structures and energies of transition states can be located and characterized. This information is vital for determining the activation energy and understanding the kinetics of the reaction. For example, in the synthesis of relatedtriazolo[4,3-b]triazin-7-one derivatives, computational studies could elucidate the transition states involved in the cyclization process.
Analysis of Molecular Electrostatic Potentials and Reactivity Descriptors
Theoretical studies based on quantum chemistry are instrumental in elucidating the electronic structure and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to calculate various molecular properties that provide insight into the molecule's behavior.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP map visualizes the electrostatic potential on the electron density surface, using a color-coded scheme to identify charge-rich and charge-poor regions. mdpi.com Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. mdpi.comresearchgate.net Conversely, blue colors denote areas of positive electrostatic potential, which are electron-deficient and represent favorable sites for nucleophilic attack. mdpi.comresearchgate.net For 1,2,4-triazine (B1199460) derivatives, the MEP analysis often reveals negative potential around the electronegative oxygen and sulfur atoms of the carbonyl and thioxo groups, respectively, highlighting these as key centers for interaction. mdpi.com
Reactivity descriptors , derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer quantitative measures of a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govirjweb.com Other global reactivity descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov These parameters help in characterizing the molecule's stability and its propensity to engage in chemical reactions. irjweb.com
Below is a table of representative quantum chemical parameters calculated for related 1,2,4-triazine derivatives, illustrating the typical values obtained from such theoretical studies.
Table 1: Representative Quantum Chemical Parameters for 1,2,4-Triazine Derivatives Note: The data presented below are for illustrative purposes based on published values for related 1,2,4-triazine structures and are not specific to this compound.
Molecular Modeling of Ligand-Receptor Interactions (Methodological Focus)
Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are essential computational methods for investigating how a ligand such as this compound interacts with a biological target, typically a protein receptor. These methods provide detailed insights into the binding mode, stability, and key intermolecular interactions that govern the ligand-receptor complex.
The process begins with the preparation of both the ligand and the receptor. The three-dimensional structure of the ligand is constructed and its energy is minimized using computational chemistry software packages like SYBYL-X or Gaussian. mdpi.comnih.gov This optimization is often performed using force fields such as Tripos or DFT methods to achieve a stable, low-energy conformation. nih.gov The receptor's 3D structure is typically obtained from a protein database (e.g., PDB). It undergoes preparation that involves adding hydrogen atoms, assigning charges, and removing water molecules and any pre-existing ligands from the binding site.
Molecular Docking is then performed to predict the preferred orientation of the ligand when bound to the receptor's active site. nih.gov This technique explores various possible conformations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity. The results help identify the most likely binding pose and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov These studies can reveal crucial amino acid residues that the triazine structure interacts with. nih.gov
Molecular Dynamics (MD) Simulations are subsequently employed to analyze the dynamic behavior and stability of the docked ligand-receptor complex over time. ekb.egekb.eg Using programs like GROMACS, an MD simulation is run for a specific duration, often ranging from 50 to 100 nanoseconds, under conditions that mimic a physiological environment. ekb.egnih.gov Several parameters are analyzed post-simulation to assess the complex's stability, including:
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions, indicating structural stability. ekb.eg
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of individual amino acid residues in the protein, highlighting regions that fluctuate more upon ligand binding. ekb.eg
Radius of Gyration (Rg): Indicates the compactness of the protein structure over the simulation time. ekb.eg
Solvent Accessible Surface Area (SASA): Calculates the surface area of the complex that is accessible to the solvent, providing insights into conformational changes. ekb.eg
These simulations provide a more realistic and dynamic picture of the ligand-receptor interaction, confirming the stability of the binding mode predicted by docking. ekb.eg
Table 2: Typical Workflow for Ligand-Receptor Interaction Modeling
Future Perspectives in the Academic Research of 6 Ethyl 3 Thioxo 2h,4h 1,2,4 Triazin 5 One
Advancements in Sustainable and Efficient Synthetic Methodologies
Future research into the synthesis of 6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one is expected to pivot towards green and sustainable chemistry principles. Traditional synthetic routes for 1,2,4-triazinones often involve multi-step procedures with harsh reagents and solvents. scirp.orgscirp.org The academic community is poised to develop more efficient and environmentally benign alternatives.
Microwave-Assisted Organic Synthesis (MAOS) represents a significant area for advancement. This technique can dramatically reduce reaction times from hours to minutes and improve yields by ensuring uniform and rapid heating. tandfonline.comchemistryviews.orgnih.gov For the synthesis of the target compound, MAOS could be applied to the key cyclocondensation step, potentially under solvent-free conditions using solid supports like alumina (B75360) or montmorillonite (B579905) clay. tandfonline.comresearchgate.net
Continuous Flow Chemistry is another promising frontier. By moving from traditional batch processing to continuous flow systems, researchers can achieve superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. mdpi.comspringerprofessional.demdpi.comdurham.ac.uk The synthesis of the 6-ethyl-3-thioxo-1,2,4-triazin-5-one core could be redesigned for a multi-step flow process, minimizing the isolation of intermediates and reducing waste. uc.pt
The development of one-pot, multi-component reactions (MCRs) will also be crucial. nih.gov Designing a convergent synthesis where the precursors of the this compound ring are combined in a single step would significantly enhance atomic economy and reduce the environmental footprint of the synthesis.
| Methodology | Potential Advantage for Synthesis | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, solvent-free conditions. tandfonline.comresearchgate.net | Optimization of solid supports and microwave parameters for cyclocondensation. |
| Continuous Flow Chemistry | Enhanced safety, scalability, process control, and reduced waste. mdpi.comuc.pt | Development of integrated multi-step flow reactors for the entire synthetic sequence. |
| Multi-Component Reactions | Improved atom economy, simplified procedures, reduced purification steps. nih.gov | Discovery of novel catalyst systems to facilitate a one-pot cyclization. |
Exploration of Unconventional Reactivity and Novel Transformations
The inherent reactivity of the this compound scaffold is far from fully explored. Future academic work will likely focus on uncovering novel transformations by leveraging modern catalytic methods.
Catalytic C-H Activation presents a powerful tool for the late-stage functionalization of the ethyl group at the C6 position or even the heterocyclic core itself. researchgate.netresearchgate.netacs.orgnih.gov Transition-metal catalysis, particularly with palladium or iridium, could enable the direct introduction of aryl, alkyl, or other functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach to generating derivatives.
Photocatalysis is another emerging area that could unlock new reaction pathways. researchgate.netchemrxiv.orgnih.gov Visible-light-mediated reactions could be employed for various transformations, such as cross-coupling reactions at the sulfur atom (after tautomerization to the thiol form) or for cycloaddition reactions involving the triazine ring. nih.gov The use of light as a "reagent" aligns with green chemistry principles by minimizing the need for harsh chemical oxidants or reductants.
Furthermore, the dual reactivity of the thione/thiol group offers opportunities for novel transformations. While S-alkylation is a known reaction, future studies could explore less common reactions such as transition-metal-catalyzed cross-couplings or cycloadditions involving the C=S double bond, potentially leading to new fused heterocyclic systems. beilstein-journals.org
| Transformation Type | Target Site on the Molecule | Potential Outcome |
| C-H Activation | C6-ethyl group, triazine ring carbons | Direct, late-stage diversification of the core structure. researchgate.net |
| Photocatalysis | C=S bond, N-H bonds, triazine ring | Novel cycloadditions, cross-couplings under mild conditions. researchgate.netnih.gov |
| Thione/Thiol Chemistry | C3-Thione group | Access to novel S-functionalized derivatives and fused ring systems. beilstein-journals.org |
Application of Machine Learning and Artificial Intelligence for Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of molecules like this compound. nih.gov
Predictive Modeling using ML can forecast the physicochemical and biological properties of virtual derivatives of the target compound. This allows for the in silico screening of large chemical libraries to identify candidates with desired characteristics (e.g., specific solubility, electronic properties, or biological activity) before committing to their synthesis, saving significant time and resources.
Reaction Optimization is another area where AI can contribute. ML algorithms can analyze experimental data to identify the optimal reaction conditions (temperature, solvent, catalyst, etc.) to maximize the yield and purity of the synthesized compound, reducing the number of experiments needed.
| AI/ML Application | Research Goal | Expected Impact |
| Retrosynthesis Prediction | Design of efficient and novel synthetic pathways. nih.govarxiv.org | Acceleration of the discovery of new synthetic methods. |
| Property Prediction | In silico screening of virtual libraries for desired properties. | Prioritization of synthetic targets and reduction of experimental costs. |
| Reaction Optimization | Identification of optimal conditions for synthesis. | Improved yields, reduced byproducts, and faster process development. |
Interdisciplinary Research Integrating Spectroscopy and Computational Modeling
The synergy between advanced spectroscopic techniques and high-level computational modeling will provide unprecedented insight into the structure and behavior of this compound.
Computational Spectroscopy using methods like Density Functional Theory (DFT) can accurately predict vibrational (FTIR, Raman) and electronic (UV-Vis) spectra. nih.govgriffith.edu.au This allows for the unambiguous assignment of experimental spectra and provides a deeper understanding of the molecule's electronic structure and bonding features.
A key area of investigation will be the study of tautomerism . The 3-thioxo-1,2,4-triazin-5-one core can exist in several tautomeric forms (e.g., thione-keto, thiol-keto, thione-enol). mdpi.com Combining spectroscopic analysis with DFT calculations can determine the relative stabilities of these tautomers in different environments (gas phase, solution, solid state) and quantify the energy barriers for their interconversion. researchgate.netdntb.gov.ua This is crucial as the dominant tautomer dictates the molecule's reactivity.
In-situ Spectroscopic Monitoring of reactions, coupled with computational modeling of reaction intermediates and transition states, will offer a dynamic view of chemical transformations. This approach can help to identify transient species and validate proposed reaction mechanisms at a molecular level.
| Integrated Approach | Research Question | Insights Gained |
| DFT and Vibrational Spectroscopy | Assignment of FTIR/Raman bands. nih.gov | Detailed understanding of molecular structure and bonding. |
| DFT and UV-Vis Spectroscopy | Interpretation of electronic transitions. griffith.edu.au | Characterization of HOMO-LUMO gaps and electronic properties. |
| Spectroscopy and Computation | Determination of dominant tautomeric forms. mdpi.comresearchgate.net | Understanding of structure-reactivity relationships. |
Elucidation of Complex Reaction Networks and Mechanistic Pathways
Moving beyond the synthesis of the target molecule, future academic research will aim to thoroughly understand the complex reaction networks it can participate in. A deep mechanistic understanding is fundamental for controlling reaction outcomes and designing rational synthetic strategies.
Computational Mechanistic Studies will be at the forefront of this effort. By mapping the potential energy surfaces of reactions using quantum chemical methods, researchers can identify transition states, calculate activation energies, and predict the most likely reaction pathways. researchgate.net This can be applied to its synthesis (e.g., the cyclization mechanism) and its subsequent functionalization reactions. For instance, computational studies can predict the regioselectivity of electrophilic or nucleophilic attack on the triazine ring.
The study of reaction kinetics will provide experimental data to validate and refine computational models. By monitoring reaction rates under various conditions, it is possible to derive rate laws and determine activation parameters, which are essential for building a comprehensive mechanistic picture.
The investigation of plausible reaction mechanisms , such as the cyclocondensation pathways leading to the triazine ring, will continue to be a key area. scirp.orgresearchgate.net Understanding how factors like solvent, temperature, and catalysts influence the mechanism is critical for optimizing the synthesis and preventing the formation of undesired byproducts.
| Research Area | Methodology | Objective |
| Computational Chemistry | DFT, Transition State Theory. researchgate.net | Mapping potential energy surfaces, predicting reaction barriers and pathways. |
| Reaction Kinetics | Spectroscopic monitoring, concentration vs. time studies. | Experimental validation of proposed mechanisms and computational models. |
| Mechanistic Studies | Isotope labeling, intermediate trapping, kinetic analysis. | Detailed step-by-step understanding of reaction pathways. researchgate.net |
Q & A
Q. What are the standard methodologies for synthesizing 6-ethyl-3-thioxo-2H,4H-1,2,4-triazin-5-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of thiosemicarbazides with ethyl acetoacetate derivatives under reflux in anhydrous ethanol. Key optimization parameters include:
- Temperature : Maintaining 80–100°C to balance reaction rate and byproduct formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C6, thioxo at C3). Key shifts: δ ~1.2 ppm (triplet for ethyl-CH₃), δ ~12.5 ppm (¹³C for thioxo-S) .
- XRD : Single-crystal X-ray diffraction resolves tautomeric forms (thione vs. thiol) and hydrogen-bonding networks .
- HPLC-MS : Quantifies purity and detects trace intermediates using C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from tautomerism (thione ↔ thiol) affecting bioactivity. Strategies include:
- Tautomer-Specific Assays : Use pH-controlled environments to stabilize specific tautomers during antimicrobial testing (e.g., MIC assays at pH 7.4 vs. 5.5) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers and their binding affinities to target enzymes (e.g., fungal CYP51) .
Cross-validate results with isotopic labeling (e.g., ³⁵S-thioxo) to track metabolic pathways .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in triazinone derivatives?
- Methodological Answer : Employ a factorial design to systematically vary substituents (e.g., alkyl chain length, electron-withdrawing groups):
| Variable | Levels Tested | Response Measured |
|---|---|---|
| Ethyl group (C6) | Ethyl, propyl, isopropyl | Antifungal IC₅₀ |
| Thioxo position | C3 vs. C4 | Solubility in DMSO |
- Use ANOVA to identify statistically significant contributors to activity . Pair with molecular docking (AutoDock Vina) to correlate substituent effects with target binding .
Q. How can computational tools enhance the prediction of physicochemical properties for this compound?
- Methodological Answer :
- LogP Prediction : Apply the Crippen method via ChemAxon or MOE to estimate partition coefficients, critical for bioavailability .
- Solubility Modeling : COSMO-RS simulations in varied solvents (e.g., ethanol, PBS) predict solubility limits for formulation studies .
- Reactivity Profiling : Use Gaussian09 to calculate Fukui indices, identifying nucleophilic/electrophilic sites for derivatization .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data in literature for triazinone derivatives?
- Methodological Answer :
- Standardized Protocols : Replicate experiments under identical conditions (solvent, temperature, concentration) to isolate variables.
- Cross-Validation : Compare XRD data with solid-state NMR to confirm crystal packing effects on spectral shifts .
Example contradiction resolution:
| Study | Reported ¹³C Shift (C3=O) | Resolution Method |
|---|---|---|
| Smith et al. (2020) | 168 ppm | XRD-confirmed keto form |
| Lee et al. (2021) | 172 ppm | Traced to enol tautomer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
